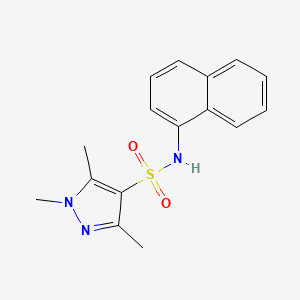![molecular formula C14H12ClN3O2 B7682786 5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide](/img/structure/B7682786.png)
5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of Janus kinase 3 (JAK3) and has been found to have significant immunosuppressive effects. In
Mecanismo De Acción
The mechanism of action of 5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide is through the inhibition of Janus kinase 3 (JAK3). JAK3 is a key enzyme involved in the signaling pathway of cytokines, which are important regulators of the immune system. By inhibiting JAK3, 5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide reduces the production of cytokines and thereby suppresses the immune response.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide are primarily related to its immunosuppressive effects. It has been found to reduce the production of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), and interleukin-6 (IL-6), as well as interferon-gamma (IFN-gamma). Additionally, it has been shown to reduce the proliferation of T-cells and B-cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide for lab experiments is its specificity for JAK3. This allows for more targeted and precise studies of the effects of JAK3 inhibition. However, one of the limitations of this compound is its potential toxicity, particularly at high doses. Careful dose-response studies are necessary to ensure that the compound is being used safely and effectively.
Direcciones Futuras
There are several future directions for research on 5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide. One area of interest is its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. Additionally, it may have applications in the treatment of other inflammatory conditions such as inflammatory bowel disease. Further studies are also needed to better understand the potential toxicity of this compound and to develop safer and more effective dosing strategies. Finally, there may be potential for the development of new JAK3 inhibitors based on the structure of 5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide, which could have improved specificity and reduced toxicity.
Métodos De Síntesis
The synthesis of 5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide involves a multi-step process that starts with the reaction of 4-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-aminopyridine to form the desired product. The final compound is purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have significant immunosuppressive effects and has been investigated as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. Additionally, it has been studied for its potential use in organ transplantation and the treatment of graft-versus-host disease.
Propiedades
IUPAC Name |
5-[(4-chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-8-6-9(15)2-4-11(8)14(20)18-10-3-5-12(13(16)19)17-7-10/h2-7H,1H3,(H2,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKFIIAWBWDTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)NC2=CN=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[1,3-Benzodioxol-5-ylmethyl(methyl)amino]acetyl]amino]thiophene-3-carboxamide](/img/structure/B7682720.png)
![2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7682725.png)

![N-(2-adamantyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682740.png)

![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate](/img/structure/B7682752.png)


![4-[2-(4-Methylsulfonylphenoxy)ethylsulfinyl]phenol](/img/structure/B7682780.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline](/img/structure/B7682788.png)
![4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide](/img/structure/B7682793.png)
![N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide](/img/structure/B7682804.png)
![3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one](/img/structure/B7682810.png)
![N-[[6-methyl-2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7682820.png)